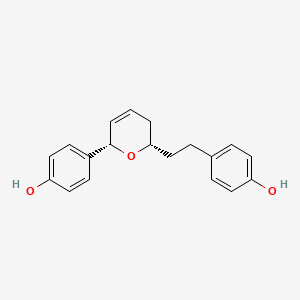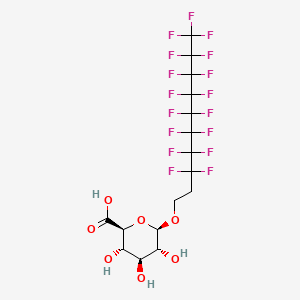
1,3-Cyclohexandione-13C6
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-cyclohexanedione derivative from substituted benzlacetone has been reported in the literature . Another study revisited the traditional consecutive Michael−Claisen [3 + 3] process (MC- [3 + 3]) promising the synthesis of cyclohexane-1,3-dione derivatives from nonactivated simple ketones and enoates .Molecular Structure Analysis
The molecular structure of 1,3-Cyclohexanedione-13C6 has been investigated in the gas phase at nozzle temperatures of 379K and 383K respectively . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . In certain cases, reactions with higher concentrations of 1,3-cyclohexanedione were slower than those with lower concentrations .Physical And Chemical Properties Analysis
1,3-Cyclohexanedione-13C6 has a molecular weight of 112.13 g/mol . The physical and chemical properties of 1,3-Cyclohexanedione-13C6 have been documented in various databases .Wissenschaftliche Forschungsanwendungen
Entwicklung von Herbiziden
1,3-Cyclohexandione-13C6 wird bei der Entwicklung von Herbiziden eingesetzt . Es ist ein wichtiger Bestandteil der Entwicklung und Synthese neuartiger Cyclohexandionderivate, die Pyrazol- und Pyridin-Gruppen enthalten . Diese Derivate sind potenzielle Inhibitoren der 4-Hydroxyphenylpyruvat-Dioxygenase (HPPD), einem wichtigen Zielenzym bei der Entwicklung von Herbiziden . Einige dieser Verbindungen haben signifikante Hemmwirkungen auf einkeimblättrige und zweikeimblättrige Unkräuter gezeigt .
Vorläufer in der organischen Chemie
This compound und seine Derivate gelten als vielseitige Reagenzien für die Synthese verschiedener Derivate . Aufgrund seiner aktiven Dicarbonylgruppen weist die Methylengruppe an C2 eine hohe Aktivität auf . Die Hydroxylgruppen (Enolform) reagieren vor der Methylengruppe an C2 mit elektrophilen Reagenzien, was die Synthese verschiedener heterocyclischer Produkte begünstigt .
Festkörper-Radikalreaktionen
This compound wird in Festkörper-Radikalreaktionen mit in situ erzeugten Iminen verwendet . Diese Reaktionen verlaufen effizient durch mechanisches Mahlen bei Raumtemperatur und erzielen gute bis ausgezeichnete Ausbeuten .
Synthese von Pyruvat-Dioxygenase-Inhibitoren
This compound und seine Derivate werden als Ausgangsmaterialien für die Synthese von Triketon-Herbiz
Wirkmechanismus
Target of Action
1,3-Cyclohexanedione-13C6 is an organic compound with the formula (CH2)4(CO)2 . It is a colorless compound that occurs naturally . The primary target of 1,3-Cyclohexanedione-13C6 is cyclohexanedione hydrolase , an enzyme that catalyzes the hydrolysis of cyclohexanedione.
Mode of Action
The compound exists mainly as the enol tautomer . It interacts with its target, cyclohexanedione hydrolase, through a process known as enolization . This interaction results in changes in the structure and function of the enzyme, thereby affecting its activity.
Biochemical Pathways
It is known that the compound is produced by semi-hydrogenation of resorcinol . This process involves the reduction of resorcinol to 1,3-Cyclohexanedione-13C6, which then exists predominantly as the enol tautomer .
Pharmacokinetics
It is known that the compound is a substrate for cyclohexanedione hydrolase , suggesting that it may be metabolized by this enzyme. The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
It is known that the compound can react under acid catalysis with alcohols to form 3-alkoxyenones . This suggests that the compound may have a role in the formation of these substances.
Action Environment
It has been observed that the loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . In certain cases, reactions with higher concentrations of 1,3-cyclohexanedione were slower than those with lower concentrations . This suggests that the compound’s action may be influenced by its concentration in the environment.
Zukünftige Richtungen
The loading and concentration of reactant 1,3-cyclohexanedione affect the reaction rate and the amount of catalyst required . By minimizing the use of the cyclic 1,3-dione derivatives and by tuning the concentrations of the reactants and the catalyst, the catalyst amount was cut by 450-fold compared to that used under previously reported conditions, and the desired products were obtained in higher yields with higher diastereoselectivities in shorter reaction times . This understanding of the factors that affect catalyst loading is necessary for the development of catalysts and catalyzed chemical transformations and for minimization of the amount of catalyst used .
Biochemische Analyse
Biochemical Properties
It is known that 1,3-Cyclohexanedione, a similar compound, is produced by semi-hydrogenation of resorcinol . It exists in solution predominantly as the enol tautomer . It reacts under acid catalysis with alcohols to 3-alkoxyenones . Its pKa is 5.26 .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 1,3-Cyclohexanedione-13C6 in animal models .
Metabolic Pathways
1,3-Cyclohexanedione, a similar compound, is involved in the metabolism of resorcinol . It is also a substrate for cyclohexanedione hydrolase .
Eigenschaften
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFCCWAKVHIW-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)[13CH2][13C](=O)[13CH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.083 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

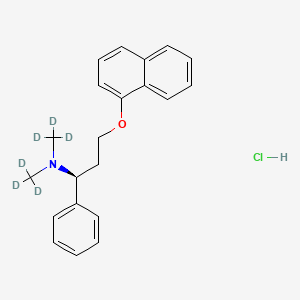
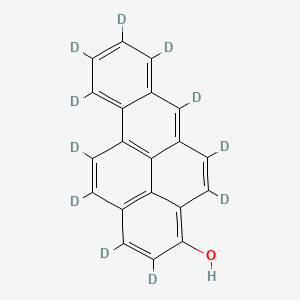

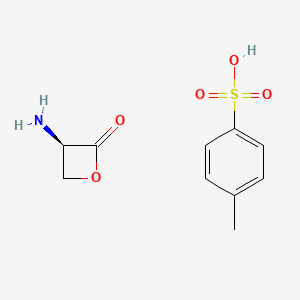

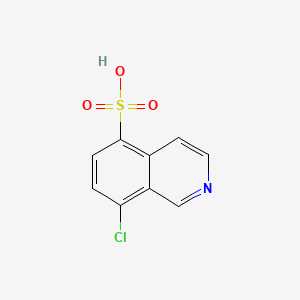
![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)
